molecular formula C14H12ClN B14649053 Benzenecarboximidoyl chloride, N-(phenylmethyl)- CAS No. 46721-83-9

Benzenecarboximidoyl chloride, N-(phenylmethyl)-

Cat. No.: B14649053
CAS No.: 46721-83-9
M. Wt: 229.70 g/mol
InChI Key: UIUSXFZPHSUSGX-UHFFFAOYSA-N
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Description

Benzenecarboximidoyl chloride, N-(phenylmethyl)-, also known by its CAS number 46721-83-9, is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a benzenecarboximidoyl group attached to a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidoyl chloride, N-(phenylmethyl)- typically involves the reaction of benzenecarboximidoyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenecarboximidoyl chloride, N-(phenylmethyl)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, N-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imine derivative, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

Benzenecarboximidoyl chloride, N-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, N-(phenylmethyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidoyl chloride, N-(phenylmethyl)- is unique due to the presence of both the benzenecarboximidoyl and phenylmethyl groups. This combination imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

46721-83-9

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

N-benzylbenzenecarboximidoyl chloride

InChI

InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

UIUSXFZPHSUSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl

Origin of Product

United States

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